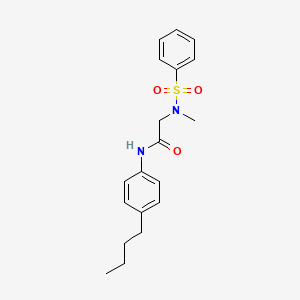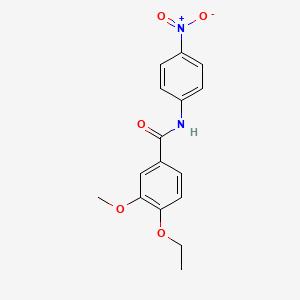![molecular formula C24H21ClN4O2S B4105121 1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)
1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine
Overview
Description
1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine, also known as CSP-1103, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phthalazine derivatives and has been found to possess a range of interesting biological properties.
Scientific Research Applications
1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of research has been the potential use of 1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine as an antidepressant. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are known to be involved in the regulation of mood. This makes it a potential candidate for the treatment of depression and other mood disorders.
Mechanism of Action
The exact mechanism of action of 1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which is an enzyme that is involved in the regulation of inflammation. It has also been found to bind to the serotonin transporter and the norepinephrine transporter, which are proteins that are involved in the uptake of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which are molecules that are involved in the inflammatory response. It has also been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine is that it has been found to be relatively safe and well-tolerated in animal studies. This makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and interactions with other drugs.
Future Directions
There are several future directions for research on 1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine. One area of research could be to investigate its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research could be to investigate its potential use as an antidepressant in the treatment of depression and other mood disorders. Additionally, further studies could be conducted to elucidate its mechanism of action and potential side effects.
properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-phenylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c25-19-10-12-20(13-11-19)32(30,31)29-16-14-28(15-17-29)24-22-9-5-4-8-21(22)23(26-27-24)18-6-2-1-3-7-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPNBKHDEFVQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105040.png)
![1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4105043.png)
![1-(1-adamantylacetyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4105050.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-benzylacetamide](/img/structure/B4105053.png)
![2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4105071.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4105078.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)


![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4105110.png)


![2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4105134.png)
![2-{[3-cyano-7,7-dimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4105140.png)